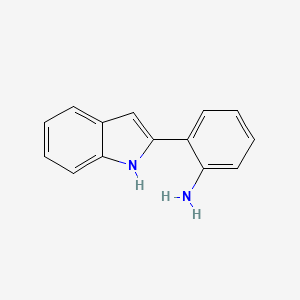

2-(2-Aminophenyl)indole

Overview

Description

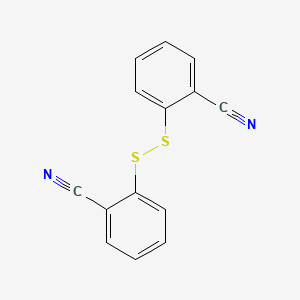

2-(2-Aminophenyl)indole is an indole derivative . It has been reported as an amination reagent . It undergoes condensation with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) to afford new 6-cyanoindolo[3,2-c]quinoline derivatives, having pharmacological applications .

Synthesis Analysis

Ceria-supported ruthenium catalysts have been found to be quite effective for the selective direct synthesis of indole via intramolecular dehydrogenative N-heterocyclization of 2-(2-aminophenyl)ethanol . An AgOTf-catalyzed reaction of β-(2-Aminophenyl)-α,β-ynones provides 3-unsubstituted 2-acylindoles in good yields under microwave heating .Molecular Structure Analysis

The molecular structure of this compound is C14H12N2 . The molecular weight is 208.26 .Chemical Reactions Analysis

This compound undergoes condensation with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) to afford new 6-cyanoindolo[3,2-c]quinoline derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 208.26 . The melting point is 154-155°C .Scientific Research Applications

Catalysis in Organic Synthesis

Fujita, Yamamoto, and Yamaguchi (2002) explored the use of 2-(2-aminophenyl)indole in the synthesis of indole derivatives through iridium-catalyzed oxidative cyclization of amino alcohols. This method is effective for synthesizing various heterocyclic compounds, highlighting the versatility of this compound in organic synthesis (Fujita, Yamamoto, & Yamaguchi, 2002).

Antimicrobial Properties

Rohini et al. (2010) synthesized a series of indolo[1,2-c]quinazoline derivatives using this compound and found them to exhibit significant antimicrobial activity against various bacterial and fungal strains (Rohini, Reddy, Shanker, Hu, & Ravinder, 2010).

Anticancer Research

Gaikwad et al. (2019) demonstrated the anticancer potential of 2-phenylindole derivatives against various cancer cell lines, including melanoma and lung cancer. This study suggests the promise of this compound derivatives as future anticancer drugs (Gaikwad, Bobde, Ganesh, Patel, Rathore, Ghosh, Das, & Gayen, 2019).

Synthesis of Novel Compounds

Al-Ostoot et al. (2019) reported the synthesis of N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide, a compound derived from this compound. This study contributes to the development of new indole analogs with potential applications in medicinal chemistry (Al-Ostoot, Stondus, Anthal, Venkatesh, Mohammed, Sridhar, Khanum, & Kant, 2019).

Antioxidant Properties

Karaaslan et al. (2013) synthesized a series of 2-(4-aminophenyl)-1H-indoles and demonstrated their potent antioxidant activity, comparable to melatonin. This research indicates the potential of this compound derivatives in developing new antioxidant therapies (Karaaslan, Kadri, Coban, Suzen, & Westwell, 2013).

Therapeutic Applications Overview

Chadha and Silakari (2017) provided an overview of indoles in medicinal chemistry, emphasizing the significance of the indole nucleus in various therapeutic applications. This review underscores the broad utility of this compound in drug development (Chadha & Silakari, 2017).

Mechanism of Action

Target of Action

2-(2-Aminophenyl)indole, also known as 2-(1H-indol-2-yl)aniline, is an indole derivative Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

It has been reported as an amination reagent . It undergoes condensation with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) to afford new 6-cyanoindolo[3,2-c]quinoline derivatives . These derivatives have pharmacological applications .

Biochemical Pathways

Indole is a signaling molecule produced both by bacteria and plants . It plays a role in microbial signaling, particularly in the human gut . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Pharmacokinetics

The compound’s molecular weight (20826) suggests it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed .

Result of Action

It has been reported that the compound can be used in the synthesis of mono and bis-indolo[1,2-c]quinazolines . These derivatives have been reported as antimicrobial agents, isocryptolepine alkaloids with antimalarial activity, and cyanoindolo[3,2-c]quinolines and benzimidazo[1,2-c]quinazolines as antitumor agents .

Action Environment

It is known that the compound is an indole derivative , and indoles are known to be involved in environmental signaling, particularly in microbial communities .

Safety and Hazards

Properties

IUPAC Name |

2-(1H-indol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c15-12-7-3-2-6-11(12)14-9-10-5-1-4-8-13(10)16-14/h1-9,16H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAKRGXQCKYFJCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C3=CC=CC=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352891 | |

| Record name | 2-(2-Aminophenyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32566-01-1 | |

| Record name | 2-(2-Aminophenyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Aminophenyl)indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

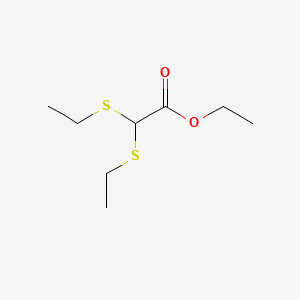

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main synthetic routes to 2-(2-Aminophenyl)indole derivatives?

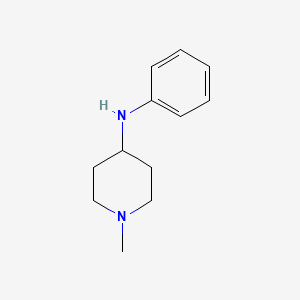

A1: Several methods have been reported, including: * Condensation with benzothiazole-2-carbonitriles: This approach utilizes appropriate diamines, like this compound or 2-(2-aminophenyl)benzymidazole, condensed with benzothiazole-2-carbonitriles to yield indolo[1,2-c]quinazolines and benzimidazo[1,2-c]quinazolines. [] * Reaction with nitroalkenes: An unexpected cyclization occurs when 2-(2-aminophenyl)indoles react with nitroalkenes in the presence of polyphosphoric acid. This pathway leads to the formation of isocryptolepine derivatives, a natural alkaloid. []* Palladium(II)-catalyzed cycloamidation: This method utilizes 2-(2-Aminophenyl)indoles and isocyanides (aliphatic or aromatic) to form tetracyclic fused pyridine derivatives in the presence of a copper catalyst. []

Q2: What biological activities have been reported for this compound derivatives?

A2: * Antitumor activity: Indolo[1,2-c]benzo[1,2,3]triazine derivatives, synthesized from this compound, have demonstrated potent antitumor activity against various cancer cell lines in vitro. []* Antimicrobial activity: Indolo[1,2-c]benzo[1,2,3]triazines also exhibit notable antifungal and antibacterial activity, particularly against Streptococcus and Staphylococcus species. [] Certain mono- and bis-indolo[1,2-c] quinazolines have also shown promising antibacterial and antifungal activities. []* Efflux Pump Inhibition: Research indicates that this compound itself (referred to as RP2 in the study) can effectively inhibit efflux pumps in Staphylococcus aureus, potentially reversing antibiotic resistance. []

Q3: How does this compound interact with bacterial efflux pumps?

A3: While the exact binding mechanism is still under investigation, in silico docking studies suggest that this compound interacts with the active site of the NorA efflux pump in S. aureus. This interaction disrupts the efflux mechanism, leading to increased intracellular accumulation of antibiotics and potentially resensitizing resistant bacteria. []

Q4: Has this compound shown efficacy in in vivo models of bacterial infection?

A4: Yes, a study demonstrated the efficacy of this compound in combination with ciprofloxacin in a murine thigh infection model. The combination therapy showed significantly enhanced bacterial clearance compared to ciprofloxacin alone, highlighting its potential as a novel therapeutic strategy against resistant infections. []

Q5: What are the analytical methods used to quantify this compound and its derivatives?

A5: While specific methods for this compound were not detailed in the provided abstracts, researchers commonly utilize High-Performance Liquid Chromatography (HPLC) techniques. For example, derivatization of this compound with reagents like p-aminobenzoic acid (p-AMBA), followed by ion-pair chromatography or RP-HPLC, could be employed. [] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry are also crucial for structural characterization. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetamide, N-[3-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B1595227.png)